undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16025467
InChI: InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3
SMILES:
Molecular Formula: C42H83NO5
Molecular Weight: 682.1 g/mol

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

CAS No.:

Cat. No.: VC16025467

Molecular Formula: C42H83NO5

Molecular Weight: 682.1 g/mol

* For research use only. Not for human or veterinary use.

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate -

Specification

Molecular Formula C42H83NO5
Molecular Weight 682.1 g/mol
IUPAC Name undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
Standard InChI InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3
Standard InChI Key VVEYDZZGJKNVNS-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Introduction

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound belonging to the class of lipid derivatives. It is characterized by its long hydrophobic carbon chains and functional groups that enhance its solubility and interaction with biological membranes. This compound is primarily studied for its potential applications in drug delivery systems, particularly for nucleic acids and other therapeutic agents.

Biological Applications

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate functions primarily through its ability to form lipid bilayers or micelles that encapsulate therapeutic agents. This encapsulation enhances the solubility and stability of hydrophobic drugs, facilitating their delivery into cells. The compound is particularly valuable in gene delivery applications due to its ability to improve cellular uptake via endocytosis mechanisms.

Biological ApplicationDescription
1. Drug DeliveryEnhances solubility and stability of hydrophobic drugs.
2. Gene TherapyImproves cellular uptake of nucleic acids.
3. BiocompatibilityInteracts with biological membranes effectively.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate. These methods provide detailed information about the molecular structure and functional groups present in the compound.

TechniquePurpose
1. NMRConfirms molecular structure and functional groups.
2. IRIdentifies specific functional groups.
3. MSDetermines molecular weight and purity.

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